molecular formula C15H15FN4O2 B15056393 1-(4-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15056393
M. Wt: 302.30 g/mol
InChI Key: FGBYQWADAGXJHS-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid features a 1,2,3-triazole core substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl moiety.

Properties

Molecular Formula

C15H15FN4O2

Molecular Weight

302.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C15H15FN4O2/c1-19-8-6-10(7-9-19)14-13(15(21)22)17-18-20(14)12-4-2-11(16)3-5-12/h2-6H,7-9H2,1H3,(H,21,22)

InChI Key

FGBYQWADAGXJHS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Biological Activity

The compound 1-(4-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17FN2O3C_{15}H_{17}FN_2O_3 with a molecular weight of approximately 292.31 g/mol. The structure features a triazole ring and a tetrahydropyridine moiety, which are significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazole derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines. In a study evaluating new triazolo[4,3-a]pyrimidine derivatives, specific compounds displayed IC50 values as low as 17.83 μM against MDA-MB-231 (breast cancer) and 19.73 μM against MCF-7 cell lines . This suggests that modifications in the triazole structure can lead to enhanced antitumor activity.

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties . A study on 1-alkyl-4-phenyl-[1,2,3]-triazoles found that several derivatives exhibited significant activity against Mycobacterium tuberculosis strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Other Pharmacological Effects

The compound has been linked to various other pharmacological effects:

  • Antiplatelet activity : Triazoles have been studied for their ability to inhibit platelet aggregation .
  • Antiepileptic properties : Certain triazole derivatives have shown potential in treating epilepsy by modulating neurotransmitter systems .

The biological activity of triazoles can often be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some triazoles inhibit enzymes such as metalloproteases, which are crucial for cancer metastasis.
  • Cell Cycle Modulation : Research shows that certain derivatives can induce apoptosis in cancer cells by altering cell cycle dynamics and promoting programmed cell death .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50 Value
Triazolo[4,3-a]pyrimidine derivativesAntitumor (MDA-MB-231)17.83 μM
1-Alkyl-4-phenyl-[1,2,3]-triazolesAntimycobacterial (M. tuberculosis)MIC = 3.1 mg/mL
Triazole derivativesAntiplatelet activityNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Fluorophenyl Substituent Position
  • 1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () :
    This compound replaces the 4-fluorophenyl group with a 3-fluorophenyl substituent and substitutes the carboxylic acid with a carboxamide group. The meta-fluorine position may alter electronic properties and binding affinity compared to the para-substituted target compound .
Heterocyclic Moieties
  • 1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic acid (): Replaces the tetrahydropyridine group with a piperidine ring.
Carboxylic Acid Derivatives
  • 1-(4-Ethyl-phenyl)-5-pyridin-4-yl-1H-triazole-4-carboxylic acid 4-fluoro-benzylamide () :
    Substitutes the tetrahydropyridine with a pyridinyl group and introduces a benzylamide side chain. The amide group increases lipophilicity, contrasting with the hydrophilic carboxylic acid in the target molecule .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents pKa (Predicted) Density (g/cm³)
Target Compound C₁₅H₁₄FN₅O₂ 331.31 4-Fluorophenyl, 1-methyl-THP, COOH N/A N/A
1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-triazole-4-carboxamide C₁₇H₁₆FN₅O 341.34 3-Fluorophenyl, methyl, carboxamide N/A N/A
1-{[1-(2-Fluorophenyl)-1H-triazol-5-yl]methyl}-4-piperidinecarboxylic acid C₁₅H₁₇FN₄O₂ 320.32 2-Fluorophenyl, piperidine, COOH N/A N/A
1-(4-Ethyl-phenyl)-5-pyridin-4-yl-1H-triazole-4-carboxylic acid 4-fluoro-benzylamide C₂₃H₂₀FN₅O 401.44 Pyridinyl, ethylphenyl, benzylamide 12.15 1.26

Q & A

Q. How to identify novel biological targets for this compound?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on NHS-activated sepharose for pull-down assays with cell lysates .
  • Phage Display : Screen peptide libraries to discover binding motifs .

Notes

  • Advanced questions emphasize methodological rigor, leveraging computational tools, iterative experimentation, and multi-disciplinary validation.
  • References align with synthesis, characterization, and biological evaluation protocols from peer-reviewed studies.

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